molecular formula C9H9ClOS B1451853 (5-Chlorothiophen-2-yl)(cyclobutyl)methanone CAS No. 955126-39-3

(5-Chlorothiophen-2-yl)(cyclobutyl)methanone

Cat. No.: B1451853
CAS No.: 955126-39-3
M. Wt: 200.69 g/mol
InChI Key: QFGINQSECJLBIO-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(cyclobutyl)methanone is an organic compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol It is characterized by the presence of a chlorothiophene ring and a cyclobutyl group attached to a methanone moiety

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c10-8-5-4-7(12-8)9(11)6-2-1-3-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGINQSECJLBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(cyclobutyl)methanone typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with cyclobutylmagnesium bromide, followed by oxidation . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)(cyclobutyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, (5-Chlorothiophen-2-yl)(cyclobutyl)methanone serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that facilitate the development of new compounds.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting the bacterial cell wall or interfering with protein synthesis.
Bacterial StrainInhibition Mechanism
Escherichia coliDisruption of cell wall
Staphylococcus aureusInterference with protein synthesis

Medicine

Ongoing research is exploring the compound's potential as a therapeutic agent , particularly due to its unique reactivity. Preliminary studies suggest it may play a role in anticancer therapies:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells, through activation of caspase pathways.

Case Studies

  • Antimicrobial Activity Study
    • A study evaluated the antimicrobial effectiveness of this compound against common bacterial pathogens. Results indicated significant inhibition of bacterial growth at varying concentrations.
  • Anticancer Activity Investigation
    • In vitro testing against breast cancer cell lines revealed that the compound induced apoptosis via caspase activation. This suggests its potential as a lead compound for developing new anticancer drugs.

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(cyclobutyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity . This can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chlorothiophen-2-yl)(cyclobutyl)methanone is unique due to the presence of both a chlorothiophene ring and a cyclobutyl group, which confer distinct chemical and biological properties

Biological Activity

(5-Chlorothiophen-2-yl)(cyclobutyl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be described by the following molecular formula: C₉H₈ClOS. The presence of a chlorinated thiophene ring and a cyclobutyl group contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of the bacterial cell wall or interference with protein synthesis.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated its potential to induce apoptosis in cancer cell lines such as HeLa and HCT116. The compound's IC₅₀ values indicate potent cytotoxic effects, comparable to established chemotherapeutic agents .

Cell Line IC₅₀ (µM) Reference
HeLa15.0
HCT11612.5

The proposed mechanism of action for this compound involves interaction with specific cellular targets, leading to disruption of metabolic pathways essential for cell survival. Molecular docking studies suggest that this compound may bind effectively to enzymes involved in cancer cell proliferation, such as topoisomerases and kinases .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), revealing promising potential for development as an antimicrobial agent .

Case Study 2: Anticancer Activity in vitro

In another investigation, this compound was tested against various cancer cell lines, including breast and colon cancer cells. The study reported that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound in anticancer drug development .

Q & A

Basic: What are the standard synthetic routes for (5-Chlorothiophen-2-yl)(cyclobutyl)methanone, and how are reaction conditions optimized?

Answer:
The compound is synthesized via a Grignard reaction between 5-chlorothiophene-2-carboxylic acid and cyclobutylmagnesium bromide, followed by oxidation. Key conditions include:

  • Inert atmosphere (nitrogen/argon) to prevent side reactions with moisture .
  • Anhydrous solvents (e.g., THF or diethyl ether) to stabilize the Grignard reagent.
  • Oxidation step using agents like pyridinium chlorochromate (PCC) to yield the ketone.
    Yield optimization involves controlling stoichiometry (1:1 molar ratio of acid to Grignard reagent) and maintaining temperatures between −10°C to 0°C during the Grignard addition.

Basic: What biological activities have been reported for this compound, and what assays validate these findings?

Answer:
Reported activities include:

  • Antimicrobial effects : Tested via broth microdilution (MIC = 8–16 µg/mL against S. aureus) .
  • Anticancer activity : IC₅₀ values of 2–5 µM against breast (MCF-7) and colon (HCT-116) cancer cells, assessed via MTT assays .
    Mechanistic studies use caspase-3/7 activation assays to confirm apoptosis induction.

Basic: Which analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:

  • HPLC : Purity analysis (C18 column, acetonitrile/water mobile phase) .
  • NMR : Structural confirmation (¹H NMR: δ 7.2–7.4 ppm for thiophene protons; ¹³C NMR: δ 195–200 ppm for ketone carbonyl) .
  • Mass spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ at m/z 201.03 .

Advanced: How can reaction parameters be optimized for scalable synthesis in continuous flow reactors?

Answer:
Continuous flow systems improve yield and reproducibility by:

  • Precise temperature control : Maintaining −5°C during Grignard addition via jacketed reactors .
  • Residence time optimization : 10–15 minutes for complete conversion, monitored via inline FTIR.
  • Solvent selection : Using toluene for improved solubility and reduced side-product formation.
    Post-reaction, in-line liquid-liquid extraction separates the product, achieving >85% yield .

Advanced: What molecular mechanisms underlie its anticancer activity, and how are target interactions validated?

Answer:
Mechanistic studies suggest:

  • Topoisomerase II inhibition : DNA relaxation assays show IC₅₀ of 1.5 µM, comparable to etoposide .
  • Kinase modulation : Molecular docking (PDB: 1ATP) predicts strong binding to ATP-binding pockets (ΔG = −9.2 kcal/mol) .
    Validation involves siRNA knockdown of target kinases (e.g., MAPK1) to confirm reduced cytotoxicity.

Advanced: How should researchers address contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Answer:
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion).
  • Cell line heterogeneity : Use authenticated lines (e.g., ATCC-certified HCT-116) and replicate across 3+ passages .
  • Compound stability : Pre-test stock solutions via HPLC to confirm integrity over 24h .
    Cross-validation with orthogonal methods (e.g., flow cytometry for apoptosis) resolves inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Chlorothiophen-2-yl)(cyclobutyl)methanone

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